molecular formula C20H19N5O5S2 B2595168 4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396723-03-8

4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2595168
CAS No.: 396723-03-8
M. Wt: 473.52
InChI Key: CMCGKXZECWWCBQ-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H19N5O5S2 and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Characterization : The scientific research applications of compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide primarily focus on their synthesis, structural characterization, and evaluation for various biological activities. For instance, Mansour et al. (2020) detailed the synthesis of new heterocyclic compounds with potential cytotoxic activities against cancer cell lines, indicating a broader scope of research into similar compounds for therapeutic applications (Mansour et al., 2020).

Antimicrobial and Anticancer Properties : These compounds have been explored for their potential antimicrobial and anticancer properties. For example, Saeed et al. (2015) synthesized a series of benzamide derivatives, highlighting their biological applications and ability to inhibit certain enzymes, suggesting a pathway for developing novel medicinal agents (Saeed et al., 2015). Similarly, Ghorab et al. (2014) reported on 4-aminoantipyrine-based heterocycles, demonstrating significant anti-breast cancer activity, providing a foundation for further exploration of related compounds in oncology (Ghorab et al., 2014).

Synthesis of Linked Heterocyclics : The development of linked heterocyclic compounds, such as those containing pyrazole-pyrimidine-thiazolidin-4-one, showcases the chemical versatility of these molecules and their potential in creating compounds with specific biological activities. Reddy et al. (2010) synthesized a new series of these heterocyclics, assessing their antimicrobial activity against various organisms, which underscores the significance of structural modifications in enhancing biological efficacy (Reddy et al., 2010).

Antidepressant Potential : The exploration of pyrazoline carboxamides for antidepressant effects by Mathew et al. (2014) represents another area of application. This study involved synthesizing thiophene-bearing pyrazoline carboxamides and evaluating their antidepressant activity, illustrating the compound's potential in addressing psychological disorders (Mathew et al., 2014).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S2/c1-23(2)32(29,30)16-9-3-13(4-10-16)20(26)21-19-17-11-31-12-18(17)22-24(19)14-5-7-15(8-6-14)25(27)28/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCGKXZECWWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.